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Introduction
Upadacitinib, an oral, selective Janus kinase (JAK) inhibitor, has emerged as a significant

therapeutic agent for a range of autoimmune and inflammatory diseases. Marketed as

Rinvoq®, its development and commercialization are underpinned by a robust intellectual

property portfolio. This technical guide provides an in-depth analysis of the core patents

protecting Upadacitinib Tartrate, with a focus on its composition of matter, formulations, and

methods of use. Detailed experimental methodologies and quantitative data from key studies

are presented to offer a comprehensive understanding of the scientific foundation of its

intellectual property.

Core Intellectual Property Landscape
AbbVie's intellectual property strategy for Upadacitinib is multi-layered, encompassing patents

that cover the core molecule, specific salt forms, crystalline structures (polymorphs),

pharmaceutical formulations, and methods of treating various diseases. This comprehensive

patent estate provides a long period of market exclusivity.

Recent litigation has further solidified AbbVie's patent protection for Rinvoq®. Settlements with

several generic manufacturers have delayed the potential market entry of generic versions of

Upadacitinib in the United States until at least 2037.[1][2] These legal challenges and their
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outcomes underscore the strength and breadth of the patent portfolio surrounding this

blockbuster drug.

Composition of Matter and Crystalline Forms
The foundational patents for Upadacitinib cover the chemical entity itself. Subsequent patents

have been filed to protect specific crystalline forms of the molecule and its salts, such as the

tartrate salt. These patents are critical as different polymorphic forms can affect the drug's

stability, solubility, and bioavailability. For instance, patent application WO2017066775A1

discloses various solid-state forms of Upadacitinib and processes for their preparation.[3]

Mechanism of Action and In Vitro Selectivity
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAKs.[4] By

binding to the ATP-binding site of the kinase, it blocks the phosphorylation of downstream

Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the

signaling of various pro-inflammatory cytokines.[4]

A key aspect of Upadacitinib's intellectual property and clinical profile is its selectivity for JAK1

over other JAK isoforms (JAK2, JAK3, and TYK2).[2][5] This selectivity is hypothesized to

contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the

inhibition of other JAKs.[2][5][6]

Quantitative Data: In Vitro JAK Inhibition
The selectivity of Upadacitinib has been quantified in various in vitro assays, with the half-

maximal inhibitory concentration (IC50) being a key parameter.

Kinase
Enzymatic Assay
IC50 (µM)

Cellular Assay IC50
(µM)

Fold Selectivity vs.
JAK1 (Cellular)

JAK1 0.043[4] 0.014[5] -

JAK2 0.12[4] 0.593[5] >40[4]

JAK3 2.3[4] 1.82[5] >130[4]

TYK2 4.7[4] - >190[4]
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Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against

isolated recombinant JAK enzymes.

Methodology:

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2

enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAK

enzymes is also prepared.

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well

contains the respective JAK enzyme, the peptide substrate, and varying concentrations of

Upadacitinib.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes).

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified. This can be achieved using various detection methods, such as

fluorescence resonance energy transfer (FRET) or luminescence-based assays that

measure the amount of ATP consumed.

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme

inhibition against the logarithm of the Upadacitinib concentration and fitting the data to a

sigmoidal dose-response curve.
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Biochemical JAK Inhibition Assay Workflow

Cellular Assay for JAK Inhibition
Objective: To assess the inhibitory activity of Upadacitinib on JAK signaling in a cellular context.

Methodology:

Cell Culture: Engineered cell lines that express specific JAK kinases or primary human cells

(e.g., peripheral blood mononuclear cells) are cultured.
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Compound Treatment: Cells are pre-incubated with various concentrations of Upadacitinib

for a defined period (e.g., 1-2 hours).

Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate

the JAK-STAT pathway of interest (e.g., IL-6 for JAK1, GM-CSF for JAK2, IL-2 for JAK1/3).

Cell Lysis and Protein Analysis: After a short stimulation period (e.g., 15-30 minutes), the

cells are lysed, and the phosphorylation status of a downstream STAT protein (e.g., pSTAT3

for JAK1) is measured using techniques like Western blotting or flow cytometry with

phospho-specific antibodies.

Data Analysis: The IC50 is determined by plotting the inhibition of STAT phosphorylation

against the Upadacitinib concentration.
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Cellular JAK Inhibition Assay Workflow

Pharmaceutical Formulation
The commercial formulation of Upadacitinib (Rinvoq®) is an extended-release (ER) tablet. The

formulation is designed to provide once-daily dosing and maintain therapeutic drug

concentrations over 24 hours.
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Key Formulation Components and Manufacturing
Process
Patents such as US10519164 and US10730883 describe solid oral extended-release

compositions of Upadacitinib.[7] A key feature of these formulations is the use of a hydrophilic

polymer matrix system to control the drug release.

Typical Excipients:

Active Pharmaceutical Ingredient (API): Upadacitinib

Release-Controlling Polymer: Hydroxypropyl methylcellulose (HPMC)

Fillers/Diluents: Microcrystalline cellulose, Mannitol

pH Modifier: Tartaric acid

Glidant: Colloidal silicon dioxide

Lubricant: Magnesium stearate

Film Coating: Polyvinyl alcohol, Titanium dioxide, Polyethylene glycol, Talc, Iron oxides

Manufacturing Process (Wet Granulation):

Blending: The intragranular components, including Upadacitinib, a portion of the filler, and

the release-controlling polymer, are blended.

Granulation: The blend is granulated with a granulating fluid (e.g., purified water).

Drying: The wet granules are dried to a specified moisture content.

Milling: The dried granules are milled to achieve a uniform particle size distribution.

Final Blending: The milled granules are blended with the extragranular components,

including the remaining filler, pH modifier, glidant, and finally the lubricant.

Compression: The final blend is compressed into tablets.
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Coating: The compressed tablets are film-coated.
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Upadacitinib ER Tablet Manufacturing Workflow

Methods of Use and Clinical Development
A significant portion of Upadacitinib's patent protection comes from patents covering its use in

treating specific diseases. Upadacitinib has been approved for several indications, including

rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.

Clinical Trial Design: Rheumatoid Arthritis (SELECT
Program)
The SELECT clinical trial program evaluated the efficacy and safety of Upadacitinib in patients

with rheumatoid arthritis. These trials were pivotal in securing regulatory approval and are cited

in method-of-use patents.

Example: SELECT-NEXT Trial

Objective: To evaluate the efficacy and safety of Upadacitinib in patients with moderately to

severely active rheumatoid arthritis who had an inadequate response to conventional

synthetic disease-modifying antirheumatic drugs (csDMARDs).

Design: A Phase 3, randomized, double-blind, placebo-controlled study.

Intervention: Patients were randomized to receive once-daily Upadacitinib (15 mg or 30 mg)

or placebo, while continuing their background csDMARDs.

Primary Endpoints:

Proportion of patients achieving ACR20 response at Week 12.

Proportion of patients achieving low disease activity (DAS28-CRP ≤ 3.2) at Week 12.

Key Secondary Endpoints:

ACR50 and ACR70 response rates at Week 12.

Proportion of patients achieving clinical remission (DAS28-CRP < 2.6) at Week 12.
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Conclusion
The intellectual property surrounding Upadacitinib Tartrate is extensive and robust, providing

a strong foundation for its commercial success. The core patents on the composition of matter,

crystalline forms, and formulations, coupled with a strategic portfolio of method-of-use patents,

create a formidable barrier to generic competition. The scientific data underpinning these

patents, particularly the in vitro selectivity for JAK1 and the well-designed clinical trial program,

highlight the innovation behind this important therapeutic agent. This in-depth guide provides

researchers and drug development professionals with a comprehensive overview of the key

technical and intellectual property aspects of Upadacitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611593#upadacitinib-tartrate-patent-and-intellectual-
property]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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